molecular formula C15H17N3O5 B10999389 N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]-beta-alanine

N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]-beta-alanine

Cat. No.: B10999389
M. Wt: 319.31 g/mol
InChI Key: BAUCSMBCRDITCU-UHFFFAOYSA-N
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Description

N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]-beta-alanine is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]-beta-alanine typically involves multiple steps. One common approach is the condensation of 3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxaline with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of 3-hydroxy-1-methyl-2-hydroxyquinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the substituent introduced.

Scientific Research Applications

N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]-beta-alanine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-dione: A structurally related compound with similar biological activities.

    3-hydroxyquinoxaline: Shares the quinoxaline core structure but lacks the propanoyl-beta-alanine moiety.

    1-methylquinoxaline: Another related compound with a simpler structure.

Uniqueness

N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]-beta-alanine is unique due to the presence of both the quinoxaline core and the propanoyl-beta-alanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

3-[3-(1-methyl-2,3-dioxo-4H-quinoxalin-6-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C15H17N3O5/c1-18-11-4-2-9(8-10(11)17-14(22)15(18)23)3-5-12(19)16-7-6-13(20)21/h2,4,8H,3,5-7H2,1H3,(H,16,19)(H,17,22)(H,20,21)

InChI Key

BAUCSMBCRDITCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CCC(=O)NCCC(=O)O)NC(=O)C1=O

Origin of Product

United States

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